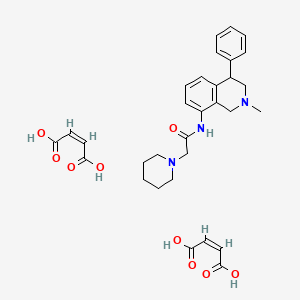
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and an isoquinolinyl-piperidinylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinolinyl intermediate, followed by the introduction of the piperidinylacetamide group. The final step involves the formation of the butenedioic acid moiety through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinyl derivatives and piperidinylacetamide analogs. Examples include:
- N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide
- (E)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide lies in its specific structural configuration, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91454-31-8 |
|---|---|
Molecular Formula |
C31H37N3O9 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C23H29N3O.2C4H4O4/c1-25-15-20(18-9-4-2-5-10-18)19-11-8-12-22(21(19)16-25)24-23(27)17-26-13-6-3-7-14-26;2*5-3(6)1-2-4(7)8/h2,4-5,8-12,20H,3,6-7,13-17H2,1H3,(H,24,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
SJUQXCDIUXKOLY-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CC2=C(C(C1)C3=CC=CC=C3)C=CC=C2NC(=O)CN4CCCCC4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)NC(=O)CN3CCCCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















